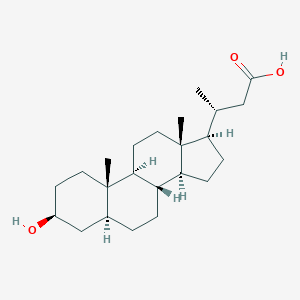
Phenylpropiolic acid
Übersicht
Beschreibung
Phenylpropiolic acid, also known as 3-Phenylprop-2-ynoic acid, is an organic compound with the molecular formula C₉H₆O₂. It is characterized by the presence of a phenyl group attached to a propiolic acid moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Wirkmechanismus
Target of Action
Phenylpropiolic acid has been found to interact with several targets, including Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play crucial roles in amino acid metabolism, contributing to the synthesis and degradation of amino acids.
Mode of Action
It’s known that it interacts with its targets, potentially altering their function and leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
This compound is part of the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It’s involved in the biosynthesis of phenylpropanoids, which are natural products occurring in plants pathways involved in plant resistance . These pathways provide building units of physical barriers against pathogen invasion, synthesizing an array of antibiotic compounds, and producing signals implicated in the mounting of plant resistance .
Pharmacokinetics
It’s known that these properties significantly impact the bioavailability of a compound .
Result of Action
It’s known that when heated with water to 120 °c, it yields phenylacetylene . Chromic acid oxidizes it to benzoic acid; zinc and acetic acid reduce it to cinnamic acid, C 6 H 5 CH=CHCO 2 H, whilst sodium amalgam reduces it to hydrocinnamic acid, C 6 H 5 CH 2 CH 2 CO 2 H .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to be water-soluble, which may affect its distribution in aquatic environments
Biochemische Analyse
Biochemical Properties
Phenylpropiolic acid can react with 2-tert-butoxypyridine in the presence of boron trifluoride·diethyl etherate to form the corresponding tert-butyl ester . It can also undergo decarboxylative coupling with aryl halides .
Molecular Mechanism
When heated with water to 120 °C, it yields phenylacetylene . Chromic acid oxidizes it to benzoic acid; zinc and acetic acid reduce it to cinnamic acid, C6H5CH=CHCO2H, while sodium amalgam reduces it to hydrocinnamic acid, C6H5CH2CH2CO2H .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Phenylpropiolsäure kann durch die Einwirkung von alkoholischem Kaliumhydroxid auf Zimtsäuredibromid synthetisiert werden. Die Reaktion beinhaltet die Bildung von langen Nadeln oder Prismen aus Phenylpropiolsäure, die bei 136–137°C schmelzen . Ein anderes Verfahren beinhaltet die Verwendung von Kaliumhydroxid in Alkohol zur Reaktion mit Ethyl-α,β-dibrom-β-phenylpropionat, gefolgt von Rückfluss und Neutralisation mit Salzsäure .
Industrielle Produktionsmethoden: Die industrielle Produktion von Phenylpropiolsäure folgt in der Regel den gleichen Synthesewegen wie Labormethoden, jedoch in größerem Maßstab. Die Verwendung effizienter Rückflusssysteme und großtechnischer Neutralisationsverfahren sorgt für die Produktion von Phenylpropiolsäure in beträchtlichen Mengen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenylpropiolsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Chromsäure oxidiert Phenylpropiolsäure zu Benzoesäure.
Reduktion: Zink und Essigsäure reduzieren sie zu Zimtsäure, während Natriumamalgam sie zu Hydrozimtsäure reduziert.
Substitution: Sie kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Basen oder Nukleophile.
Häufige Reagenzien und Bedingungen:
Oxidation: Chromsäure.
Reduktion: Zink und Essigsäure, Natriumamalgam.
Substitution: Starke Basen wie Kaliumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Benzoesäure.
Reduktion: Zimtsäure, Hydrozimtsäure.
Substitution: Verschiedene substituierte Phenylpropiolsäurederivate.
Wissenschaftliche Forschungsanwendungen
Phenylpropiolsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Phenylpropiolsäure beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Sie kann als Substrat für enzymatische Reaktionen dienen, an Redoxreaktionen teilnehmen und Komplexe mit Metallionen bilden. Diese Wechselwirkungen sind entscheidend für ihre Rolle in der organischen Synthese und potenziellen biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
Phenylpropiolsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- Phenylacetylencarbonsäure
- 3-Phenylpropynoesäure
- 2-Propynoesäure, 3-phenyl-
- Phenylacetylenmonocarbonsäure
- β-Phenylpropargylsäure
Einzigartigkeit: Phenylpropiolsäure ist einzigartig aufgrund ihrer spezifischen Struktur, die es ihr ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Ihre Fähigkeit, Oxidations-, Reduktions- und Substitutionsreaktionen einzugehen, macht sie zu einer vielseitigen Verbindung in der organischen Synthese .
Eigenschaften
IUPAC Name |
3-phenylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNERWVPQCYSMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060918 | |
| Record name | 2-Propynoic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylpropiolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
637-44-5 | |
| Record name | Phenylpropiolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpropiolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpropiolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propynoic acid, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynoic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylpropiolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylpropiolic Acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE28XZ9GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylpropiolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 139 °C | |
| Record name | Phenylpropiolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)








